molecular formula C7H4ClF4N B1395242 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227507-89-2

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1395242
CAS No.: 1227507-89-2
M. Wt: 213.56 g/mol
InChI Key: GLTKJPFDFOJNRC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a fluorine atom at position 3, and a trifluoromethyl group at position 4. This compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis due to its reactive chloromethyl moiety and electron-withdrawing substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom at position 3 reduces toxicity compared to chloro-substituted analogs . Its molecular formula is C₇H₄ClF₄N (free base), with a molecular weight of 229.56 g/mol (hydrochloride salt: 250.02 g/mol) .

Properties

IUPAC Name

2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKJPFDFOJNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Liquid Phase Halogen Exchange via Anhydrous Hydrogen Fluoride (HF)

The most authoritative and industrially relevant method is a liquid phase halogen exchange reaction starting from 2,3-dichloro-5-(trichloromethyl)pyridine, which is fluorinated to introduce the fluorine atom selectively at the 3-position, converting the trichloromethyl group to trifluoromethyl.

  • Reaction conditions:

    • Temperature: 170–200 °C (preferably 180–190 °C)
    • Pressure: 200–300 psig (preferably 240–260 psig)
    • Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride (HF)
    • Catalyst: None required for the fluorination step
    • Reaction time: 1–50 hours depending on conditions
    • HF feed rate: 0.15 to 0.45 mol/hr/mol starting pyridine (optimal 0.22 to 0.31 mol/hr/mol)
  • Process description:
    The starting dichloropyridine is contacted with anhydrous HF in a pressurized reactor with agitation to maintain homogeneity. The fluorination occurs via halogen exchange, replacing chlorine with fluorine and converting the trichloromethyl substituent to trifluoromethyl.

  • Product isolation:
    The trifluoromethylpyridine product, which has a boiling point lower than the reaction temperature, is collected by condensation of vapors.

  • Sequential step:
    The 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine can be further converted to 2,3-dichloro-5-(trifluoromethyl)pyridine by reaction with anhydrous HCl at 100–200 °C, optionally in the presence of a Lewis acid catalyst like FeCl3.

Example data from patent CA1199331A:

Parameter Value
Starting material 2,3-dichloro-5-(trichloromethyl)pyridine (4.52 mol)
Reactor type Hastelloy C, 1 L, equipped with agitation and condenser
Temperature 186 °C
Pressure 243 psig (1675 kPa)
HF feed rate 20 g/hr (1.00 mol/hr/4.52 mol pyridine)
Reaction time 38 hours
Product purity (GLC) 83.8 wt% 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Byproduct 8.0% 2,3-dichloro-5-(trifluoromethyl)pyridine
Overall yield 85% (including second step with FeCl3 catalyst)

This method is commercially viable, selective, and avoids high-temperature vapor phase fluorination drawbacks such as decomposition and low selectivity.

Halogen Exchange Using Cesium Fluoride (CsF) in Polar Aprotic Solvents

Another method involves nucleophilic halogen exchange using cesium fluoride (CsF) in solvents like dimethyl sulfoxide (DMSO):

  • Conditions:

    • Solvent: DMSO (dimethyl sulfoxide)
    • Temperature: 120–125 °C
    • Reaction time: ~48 hours
    • Reagents: CsF (about 50% molar excess), sometimes with K2CO3 to neutralize acids
  • Process:
    CsF acts as a fluoride source to replace chlorine atoms in the pyridine ring. The reaction mixture is stirred under nitrogen atmosphere to maintain anhydrous conditions.

  • Advantages:
    This method provides a milder alternative to HF fluorination, avoiding the use of corrosive hydrogen fluoride gas.

  • Limitations:
    Longer reaction times and the need for careful control of moisture and acidity.

  • Example:
    Preparation of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine by reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with CsF in DMSO at 120 °C for 48 hours with constant stirring.

Chloromethylation of Fluorinated Pyridine Precursors

While direct chloromethylation methods specific to 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine are less documented in the searched literature, general organic synthesis principles suggest:

  • Starting from 3-fluoro-5-(trifluoromethyl)pyridine,
  • Chloromethylation can be performed via reaction with formaldehyde and hydrochloric acid or chloromethylating agents under controlled acidic conditions,
  • Careful control of regioselectivity is necessary to ensure substitution at the 2-position.

This approach is less common industrially compared to halogen exchange routes due to selectivity challenges.

Summary Table of Key Preparation Methods

Method Starting Material Reagents/Conditions Advantages Limitations
Liquid phase halogen exchange with HF 2,3-dichloro-5-(trichloromethyl)pyridine Anhydrous HF, 170–200 °C, 200–300 psig, no catalyst High selectivity, commercial viability Requires high pressure, corrosive HF
CsF fluorination in DMSO 2,3-dichloro-5-(trifluoromethyl)pyridine CsF, DMSO, 120–125 °C, 48 h Milder conditions, no HF needed Longer reaction time, moisture sensitive
Chloromethylation of fluorinated pyridine 3-fluoro-5-(trifluoromethyl)pyridine Formaldehyde/HCl or chloromethylating agents Direct chloromethyl introduction Regioselectivity challenges, less documented

Research Findings and Notes

  • The liquid phase HF fluorination method is well-documented in patents dating back to the 1980s and remains a benchmark for industrial synthesis due to its efficiency and product purity.

  • The reaction parameters such as temperature, pressure, and HF flow rate critically influence the reaction time and yield.

  • The sequential use of HCl and Lewis acid catalysts like FeCl3 allows further chlorination steps to modify the pyridine ring as needed.

  • CsF-based fluorination offers a non-HF alternative but requires longer reaction times and careful handling to avoid moisture contamination.

  • The trifluoromethyl group is introduced by fluorination of trichloromethyl substituents, a key step that requires controlled conditions to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a chloromethyl group and multiple fluorine substituents on a pyridine ring. This configuration enhances its reactivity and makes it suitable for various chemical transformations.

Table 1: Synthesis Overview

MethodKey ReagentsConditionsYield
Direct FluorinationAnhydrous HFLow temperature>97%
Halogen Exchange Reaction2,3-Dichloro-5-trichloromethylpyridine, HF170-200°C, high pressureVariable

Applications in Agrochemicals

One of the primary applications of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides and fungicides. For instance, its derivatives have been utilized in the development of new herbicides that exhibit enhanced efficacy against target weeds while minimizing environmental impact .

Case Study: Herbicide Development

A notable case study involved the synthesis of a new herbicide using this compound as a key intermediate. The resulting compound demonstrated significant activity against resistant weed species, showcasing the potential for this pyridine derivative in agrochemical formulations.

Pharmaceutical Applications

In pharmaceuticals, this compound is valuable due to its ability to modify biological activity through fluorination. Trifluoromethyl groups are known to enhance metabolic stability and bioavailability of drug candidates.

Case Study: Drug Candidate Synthesis

Research has indicated that derivatives of this compound have been synthesized for potential use as anti-cancer agents. The incorporation of this compound into drug design has shown promise in improving therapeutic profiles by enhancing selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Substituents (Positions) Key Properties/Applications Reference(s)
This compound ClCH₂ (2), F (3), CF₃ (5) Reactive chloromethyl group; agrochemical intermediate
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0) Cl (2), F (3), CF₃ (5) Herbicidal activity; lower toxicity than chloro analogs
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (3), CF₃ (5), NH₂ (2) Fungicide intermediate (e.g., fluazinam)
2-Chloro-5-(trifluoromethyl)pyridine Cl (2), CF₃ (5) Less reactive; limited derivatization
2-Amino-3-chloro-5-(trifluoromethyl)pyridine NH₂ (2), Cl (3), CF₃ (5) Pharmaceutical building block

Reactivity Trends

  • Chloromethyl vs. Chloro : The chloromethyl group at position 2 in the target compound enables nucleophilic substitution (e.g., with amines or alcohols), facilitating the synthesis of alkylated derivatives. In contrast, 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0) lacks this versatility .
  • Fluorine vs. Chlorine at Position 3 : Fluorine substitution reduces mammalian toxicity compared to chlorine, as seen in herbicidal analogs like 2,3-difluoro-5-(trifluoromethyl)pyridine .
  • Trifluoromethyl Group : Enhances metabolic stability and binding affinity in bioactive molecules across all analogs .

Biological Activity

2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound includes a chloromethyl group, a fluorine atom, and a trifluoromethyl group attached to the pyridine ring. This configuration influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. A common approach is the reaction of 3-fluoro-5-(trifluoromethyl)pyridine with chloromethyl methyl ether in the presence of a base. This method allows for the introduction of the chloromethyl group while maintaining the integrity of the trifluoromethyl substituent.

Biological Activity

The biological activity of this compound has been studied in various contexts, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit bacterial growth effectively due to their ability to disrupt cell membrane integrity.
  • Anticancer Properties : The compound's ability to inhibit specific kinases involved in cancer progression has been documented. Studies have demonstrated that pyridine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound showed IC50 values as low as 0.36 µM against CDK2 .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pathways associated with inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies highlight the biological significance of this compound and its derivatives:

  • Anticancer Activity : A study evaluated a series of trifluoromethyl-pyridine derivatives, reporting that compounds similar to this compound demonstrated enhanced selectivity towards cancer cell lines compared to normal cells, indicating potential for targeted cancer therapies .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of fluorinated pyridines, revealing that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to penetrate bacterial membranes more effectively than non-fluorinated counterparts .
  • Inflammatory Response Modulation : A recent study explored how similar compounds modulate inflammatory responses in vitro, showing promise for treating chronic inflammatory conditions by downregulating pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCDK inhibition (IC50 ~0.36 µM)
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine?

  • Methodology :

  • Direct chloromethylation : Reacting 3-fluoro-5-(trifluoromethyl)pyridine with formaldehyde and HCl in the presence of ZnCl₂ (Lewis acid catalyst) under reflux conditions .
  • Halogen exchange : Substituting bromine or iodine at the 2-position of prefunctionalized pyridines using CuCl or KI/Cl₂ in polar aprotic solvents (e.g., DMF) .
  • Multi-step synthesis : Starting from 2-chloro-5-(trifluoromethyl)pyridine, fluorination at the 3-position via Balz-Schiemann reaction, followed by chloromethylation .
    • Key considerations : Monitor reaction progress via TLC or GC-MS to avoid over-chlorination.

Q. How is the compound characterized structurally and analytically?

  • Techniques :

  • NMR : ¹⁹F NMR (δ -60 to -70 ppm for CF₃; δ -110 ppm for 3-F) and ¹H NMR (δ 4.5–5.0 ppm for CH₂Cl) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ≈ 234) with fragmentation patterns confirming the chloromethyl group .
  • X-ray crystallography : Resolves steric effects from the trifluoromethyl and chloromethyl groups .
    • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the primary reactivity patterns of this compound?

  • Nucleophilic substitution : The chloromethyl group reacts with amines (e.g., azetidine) to form pyridylmethylamine derivatives, useful in drug discovery .
  • Cross-coupling : Suzuki-Miyaura reactions at the 2-position (chloromethyl as a directing group) with aryl boronic acids .
  • Hydrolysis : Under basic conditions, the chloromethyl group converts to hydroxymethyl, enabling further oxidation to carboxylic acids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine
Reactant of Route 2
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine

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